(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime

Anticancer Drug Discovery Cytotoxicity Screening Structure-Activity Relationship (SAR)

This 7-CF3-substituted isatin 3-oxime is a critical SAR probe. Its 580 µM IDO1 IC50 makes it an ideal negative control to isolate target pathway effects. The 3-oxime enhances hydrogen bonding, while 7-CF3 boosts metabolic stability and lipophilicity. Demonstrates potent cytotoxic (HCT116 15.72 µM) and antibacterial (M. smegmatis MIC 6.25 µg/mL) activities versus unsubstituted isatin. Essential building block for 7-CF3-tryptamine libraries; the NaBH4-AlCl3 reduction protocol preserves the 7-CF3 group unlike LAH. 95% purity ensures reproducible results.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 74396-78-4
Cat. No. B1418174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime
CAS74396-78-4
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)NC(=C2N=O)O
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14-16/h1-3,13,15H
InChIKeyPCCAUCUZADXBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime? A Core Scaffold for Life Science Procurement (CAS 74396-78-4)


(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime is a specialized heterocyclic compound belonging to the isatin 3-oxime family. Its core structure is an indole-2,3-dione (isatin) scaffold that features a key modification: a trifluoromethyl group at the 7-position and an oxime at the 3-position [1]. The compound is primarily utilized in early-stage drug discovery and chemical biology research, with documented roles as a synthetic intermediate for tryptamine derivatives [2] and as a scaffold for exploring therapeutic targets such as ion channels and anticancer pathways [3].

Why a Generic Isatin or Unsubstituted Indole-2,3-dione is Not a Drop-in Replacement for (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime


Substituting this compound with a generic isatin (e.g., unsubstituted indole-2,3-dione) or a simpler indole derivative is scientifically invalid due to the non-additive and context-dependent influence of the 7-CF3 and 3-oxime functional groups. The 7-trifluoromethyl group is a strong electron-withdrawing substituent that profoundly alters the electron density of the indole core, affecting both its chemical reactivity and biological target engagement [1]. For example, in synthetic chemistry, the presence of the CF3 group can dictate a specific choice of reducing agent; lithium aluminum hydride reduces the CF3 group itself, whereas sodium borohydride-aluminum chloride complex preserves it, directly impacting downstream synthetic yield and purity [2]. In biological systems, the oxime moiety introduces a distinct hydrogen-bonding pharmacophore, and the CF3 group enhances metabolic stability and lipophilicity, leading to different target selectivity and potency profiles compared to non-fluorinated or non-oxime analogs [3]. These combined structural features are not mere modifications but critical determinants of the compound's unique performance in a given assay or synthetic pathway, rendering simple substitution a high-risk variable.

Quantifiable Differentiation of (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime: An Evidence-Based Procurement Guide


Differentiation in Cytotoxic Potency: GI50 Values in Cancer Cell Lines vs. Unsubstituted Isatin

In a standardized National Cancer Institute (NCI) 60-cell line single-dose assay, (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime exhibited a mean growth inhibition of 12.53% across all tested cell lines . This represents a specific, measurable cytotoxic signature. While direct comparative data for the parent unsubstituted isatin in the exact same NCI 60-cell line panel is not available in a single publication, a cross-study analysis with published literature reveals a stark difference in potency. For example, unsubstituted isatin is reported to have GI50 values generally exceeding 100 µM in various cancer cell lines (e.g., MCF-7, HCT-116) [1]. In contrast, the 7-CF3-3-oxime derivative shows significantly lower GI50 values of 15.72 µM for HCT116 and 20.00 µM for MCF7 , representing an order-of-magnitude improvement in potency. This quantifies the functional consequence of the 7-CF3 and 3-oxime modifications.

Anticancer Drug Discovery Cytotoxicity Screening Structure-Activity Relationship (SAR)

Differentiation in Antimicrobial Activity: MIC Values Against Key Pathogens vs. Unsubstituted Isatin

(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime demonstrates a specific and quantifiable antimicrobial profile. It shows potent activity against Mycobacterium smegmatis with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL and against Pseudomonas aeruginosa with an MIC of 12.50 µg/mL . In contrast, the parent unsubstituted isatin exhibits weak or negligible antimicrobial activity, with reported MIC values typically >100 µg/mL against common bacterial strains, including P. aeruginosa [1]. This represents a >8-fold increase in potency against M. smegmatis and a >8-fold increase against P. aeruginosa, directly attributable to the presence of the 7-CF3 and 3-oxime groups.

Antimicrobial Resistance Minimum Inhibitory Concentration (MIC) Antibacterial Screening

IDO1 Inhibitory Potency: IC50 Value as a Benchmark vs. Potent Reference Inhibitors

The compound's IDO1 inhibitory activity, while modest, serves as a key benchmark for its selectivity profile. It inhibits human recombinant indoleamine-2,3-dioxygenase (IDO1) with an IC50 of 5.80E+5 nM (580 µM) [1]. This value, when compared to a highly potent IDO1 inhibitor like the compound CHEMBL4097275 (IC50 = 87 nM) [2], demonstrates a clear 6,666-fold difference in potency. This stark contrast is not a weakness but a critical piece of evidence for its differentiation. It indicates that (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime does not potently inhibit IDO1, making it a valuable negative control or a tool for studying IDO1-independent mechanisms in pathways where other isatin derivatives might show potent inhibition.

Immuno-Oncology IDO1 Inhibition Enzyme Assay

Synthetic Utility: The Critical Role of the 7-CF3 Group in Chemoselective Reductions

The 7-trifluoromethyl group is not merely a spectator in synthetic transformations; it actively dictates the choice of reducing agent and thus the success of a synthetic route. When reducing the oxime of a 7-CF3 isatin derivative to its corresponding tryptamine, the use of lithium aluminum hydride (LAH) results in the undesired reduction of the CF3 group to a methyl group [1]. To circumvent this and preserve the desired 7-CF3 functionality, a milder and more chemoselective reducing system—specifically a sodium borohydride-aluminum chloride complex—must be employed [1]. This is a critical, quantifiable differentiation point from non-fluorinated analogs, where LAH reduction proceeds without this side reaction. Selecting the wrong analog or ignoring this specificity will lead to the generation of an unintended methylated byproduct, compromising yield and purity.

Synthetic Chemistry Chemoselective Reduction Tryptamine Synthesis

Best-Fit Research and Procurement Scenarios for (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime (CAS 74396-78-4)


Scenario 1: Structure-Activity Relationship (SAR) Exploration of 7-Position Modifications in Isatin-Derived Pharmacophores

A medicinal chemistry team is optimizing a lead compound based on an isatin scaffold. The procurement of (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime is specifically warranted to serve as a potent and metabolically stable 7-substituted comparator [1]. Its quantifiably enhanced cytotoxic potency (e.g., 15.72 µM in HCT116 cells) and antibacterial activity (e.g., MIC 6.25 µg/mL against M. smegmatis) compared to unsubstituted isatin provide clear SAR benchmarks. Furthermore, its established synthetic utility in chemoselective reductions [2] makes it a critical building block for generating a series of 7-CF3-substituted tryptamine analogs, enabling the exploration of this specific chemical space.

Scenario 2: Development of IDO1-Independent Anticancer or Anti-inflammatory Assays

A research group is investigating a novel anticancer or anti-inflammatory pathway but needs to ensure that any observed effects are not confounded by potent IDO1 inhibition, a common off-target activity for indole-based compounds. The procurement of (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime is ideal in this context. Its characterized IC50 value of 580 µM for IDO1 [3] clearly demonstrates a lack of potent inhibition. This makes it a valuable tool compound or negative control to differentiate IDO1-mediated effects from the target pathway of interest, which is a crucial control experiment for robust data interpretation.

Scenario 3: Synthesis of Unnatural 7-Trifluoromethyl Tryptamine Derivatives

A synthetic chemistry core facility is tasked with producing a novel library of 7-substituted tryptamines for a neuroscience or chemical biology collaboration. Procuring this specific 3-oxime derivative is essential, as it is a documented and efficient precursor for this transformation [2]. The knowledge that standard LAH reduction will destroy the critical 7-CF3 group dictates the use of a specific NaBH4-AlCl3 protocol [2]. Procuring the correct starting material upfront avoids the costly and time-consuming synthesis of an incorrect methylated analog and ensures the final product library contains the desired 7-CF3 pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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